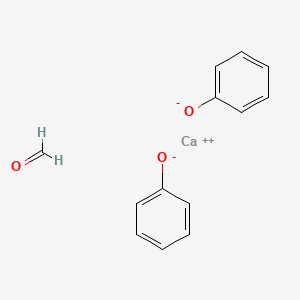
Phenol-formaldehyde resin, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol-formaldehyde resin, calcium salt, is a synthetic polymer derived from the reaction of phenol and formaldehyde, with calcium ions incorporated into the structure. This compound is known for its high mechanical strength, thermal stability, and resistance to chemicals and water. It is widely used in various industrial applications, including as adhesives, coatings, and molding compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol-formaldehyde resin is typically synthesized through a step-growth polymerization reaction. The process can be either acid-catalyzed or base-catalyzed, depending on the desired properties of the final product. The reaction involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges .
Industrial Production Methods: In industrial settings, phenol and formaldehyde are reacted in the presence of a catalyst, such as sodium hydroxide (for base-catalyzed reactions) or sulfuric acid (for acid-catalyzed reactions). The reaction mixture is heated under controlled conditions to promote polymerization. Calcium ions are introduced during the reaction to form the calcium salt of the resin .
Chemical Reactions Analysis
Types of Reactions: Phenol-formaldehyde resin undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the resin back to its monomeric forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other derivatives .
Scientific Research Applications
Phenol-formaldehyde resin, calcium salt, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenol-formaldehyde resin, calcium salt, involves the formation of a highly crosslinked polymer network. The calcium ions help to stabilize the structure and enhance its mechanical properties. The polymerization process involves the formation of methylene and ether bridges between phenol units, resulting in a rigid and stable network .
Comparison with Similar Compounds
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer but differs in its lower mechanical strength and thermal stability.
Melamine-formaldehyde resin: Offers higher thermal stability and chemical resistance compared to phenol-formaldehyde resin.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance but is more expensive than phenol-formaldehyde resin.
Uniqueness: Phenol-formaldehyde resin, calcium salt, is unique due to its incorporation of calcium ions, which enhances its mechanical strength and stability. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions .
Properties
CAS No. |
147977-82-0 |
|---|---|
Molecular Formula |
C13H12CaO3 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
calcium;formaldehyde;diphenoxide |
InChI |
InChI=1S/2C6H6O.CH2O.Ca/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2;/q;;;+2/p-2 |
InChI Key |
VTQGJLAZBFNWEY-UHFFFAOYSA-L |
Canonical SMILES |
C=O.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















